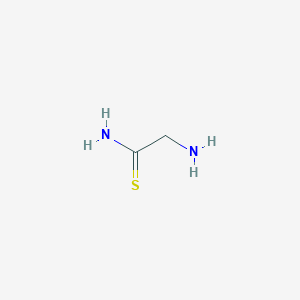

Ethanethioamide, 2-amino-

Beschreibung

Significance of Thioamides in Organic Chemistry

Thioamides, the sulfur analogs of amides, are a class of organic compounds that have garnered considerable attention in various fields of chemistry. bohrium.comku.dk Their importance stems from their distinct reactivity and structural properties compared to their oxygen-containing counterparts. ku.dkacs.org Thioamides are crucial intermediates in the synthesis of a wide array of heterocyclic compounds and are considered valuable synthons in the construction of complex molecular architectures, including natural products. ku.dk

In medicinal chemistry, thioamides are recognized as important bioisosteres of amides. This substitution of a sulfur atom for an oxygen atom can lead to enhanced biological activity, improved metabolic stability, and altered pharmacokinetic profiles of drug candidates. ku.dkacs.org Consequently, the thioamide functional group is present in several approved drugs and is a key component in the development of new therapeutic agents. chemrxiv.org

Unique Structural and Electronic Features of Ethanethioamide, 2-amino-

The structure of Ethanethioamide, 2-amino-, with the chemical formula C2H6N2S, is characterized by a primary amine group attached to the carbon adjacent to the thioamide functionality. wikipedia.org This arrangement of functional groups imparts specific structural and electronic properties to the molecule.

The thioamide group itself exhibits a significant rotational barrier around the C-N bond, similar to amides, indicating a degree of double bond character. wikipedia.org However, the carbon-sulfur double bond in thioamides is weaker and more polarized than the carbon-oxygen double bond in amides. acs.org This increased reactivity makes the sulfur atom a better hydrogen bond acceptor in certain contexts and the thioamide N-H a better hydrogen bond donor. acs.org

Spectroscopically, thioamides display characteristic signals that distinguish them from amides. The C=S bond has a UV absorption maximum around 265 nm and an IR stretching frequency near 1120 cm⁻¹, which are different from the corresponding values for a C=O bond. nih.gov In ¹³C NMR spectroscopy, the thioamide carbonyl carbon resonates significantly downfield (around 200–210 ppm) compared to an amide carbonyl carbon. nih.gov

Historical Perspective on Ethanethioamide Research

A significant advancement in thioamide synthesis was the development of Lawesson's reagent, a more soluble and often more effective thionating agent than phosphorus pentasulfide. wikipedia.org Over the years, numerous other methods have been developed for the synthesis of thioamides, reflecting their growing importance in organic synthesis. organic-chemistry.org These methods often aim for milder reaction conditions, higher yields, and greater functional group tolerance. chemistryviews.org

Overview of Current Academic Research Trajectories

Current research involving Ethanethioamide, 2-amino- and its derivatives is diverse, spanning organic synthesis, bioorthogonal chemistry, and medicinal chemistry.

One significant area of research is its use as a versatile synthetic intermediate. For instance, the protected form, N-(tert-butoxycarbonyl)-2-aminoethanethioamide, has been employed in the convergent and modular synthesis of candidate precolibactins, which are complex natural products with potential links to colorectal cancer. bohrium.com This highlights the utility of the 2-aminoethanethioamide scaffold in constructing intricate molecular architectures.

Another exciting research trajectory is in the field of bioorthogonal chemistry. The 2-aminoethanethioamide moiety has been shown to react selectively with an aldehyde group to form a stable thiazolidin-5-imine linkage. acs.org This catalyst-free condensation reaction proceeds efficiently under mild, aqueous conditions, making it suitable for the site-selective labeling of peptides, proteins, and even living cells. acs.org This method offers a valuable tool for studying biological processes in their native environment.

Furthermore, the broader class of thioamides continues to be a focus of research for their potential therapeutic applications, acting as isosteres for amide bonds in bioactive peptides and small molecules to enhance their properties. bohrium.comacs.org

Below is a data table summarizing the key properties of Ethanethioamide, 2-amino-.

| Property | Value |

| IUPAC Name | 2-aminoethanethioamide |

| Molecular Formula | C2H6N2S |

| Molecular Weight | 90.15 g/mol wikipedia.org |

| CAS Number | 105301-27-7 wikipedia.org |

| Synonyms | Thioglycinamid wikipedia.org |

A summary of recent research applications is provided in the table below.

| Research Area | Application of Ethanethioamide, 2-amino- | Key Findings |

| Natural Product Synthesis | Synthesis of precolibactin analogs | Serves as a key building block for complex molecular synthesis. bohrium.com |

| Bioorthogonal Chemistry | Labeling of biomolecules | Reacts with aldehydes under mild conditions for selective labeling of proteins and cells. acs.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-aminoethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S/c3-1-2(4)5/h1,3H2,(H2,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCQQLLYVUSCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=S)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398088 | |

| Record name | Ethanethioamide, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105301-27-7 | |

| Record name | Ethanethioamide, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Ethanethioamide, 2 Amino

Direct Synthesis Pathways

Direct synthesis methods offer efficient routes to Ethanethioamide, 2-amino- by aiming to form the target molecule in a minimal number of steps. These pathways are often favored for their atom economy and procedural simplicity.

Condensation Reactions in Ethanethioamide Formation

Condensation reactions are a fundamental class of organic reactions where two molecules combine to form a larger molecule, typically with the elimination of a small molecule such as water, ammonia (B1221849), or hydrogen sulfide (B99878). wikipedia.orgebsco.com In the context of Ethanethioamide, 2-amino-, it can itself act as a reactant in condensation reactions. For instance, the 2-aminoethanethioamide moiety can react selectively with an aldehyde group to form a thiazolidin-5-imine linkage. mit.edu This specific condensation is notable for its high chemoselectivity and its ability to proceed under mild, aqueous conditions without the need for catalysts. mit.edu

The reaction proceeds smoothly in a phosphate-buffered saline (PBS) solution at a neutral pH. mit.edu Such reactions are integral to bioconjugation, where the specific and mild conditions are paramount. mit.edu While this example illustrates the reactivity of Ethanethioamide, 2-amino-, the principles of condensation are also applied in its synthesis, often involving the formation of the core carbon-nitrogen and carbon-sulfur bonds. wikipedia.orglibretexts.org

Table 1: Example of a Condensation Reaction Involving Ethanethioamide, 2-amino-

| Reactants | Product | Conditions | Significance | Reference |

|---|---|---|---|---|

| Ethanethioamide, 2-amino- | Thiazolidin-5-imine | PBS buffer (pH 7.0), low reactant concentrations (mM range) | Catalyst-free, bioorthogonal reaction for protein and cell labeling. mit.edu | mit.edu |

| Aldehyde-containing peptide |

Nucleophilic Substitution Routes to Ethanethioamide, 2-amino-

Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the displacement of a leaving group by a nucleophile. dalalinstitute.comchemguide.co.uk In the synthesis of derivatives of Ethanethioamide, 2-amino-, the thioamide moiety can act as a nucleophile. For example, N-protected 2-aminoethanethioamide undergoes nucleophilic substitution with compounds like bromopyruvic acid. nih.gov In this type of reaction, the sulfur atom of the thioamide attacks the electrophilic carbon bearing the bromine atom, leading to the formation of a thiazole (B1198619) ring after subsequent cyclization and dehydration. nih.gov

The success of these reactions often depends on the nature of the leaving group, the strength of the nucleophile, and the reaction conditions. dalalinstitute.com The process can be categorized, for instance, as SN2 (bimolecular nucleophilic substitution), where the reaction occurs in a single, concerted step. dalalinstitute.comchemguide.co.uk

Thioamidation Reactions

Thioamidation refers to the conversion of other functional groups, most commonly nitriles or amides, into thioamides. nih.gov A primary route to Ethanethioamide, 2-amino- involves the thioamidation of 2-aminoacetonitrile. wikipedia.org Aminoacetonitrile (H₂NCH₂CN) serves as a direct precursor, where the nitrile group (-C≡N) is converted to a thioamide group (-CSNH₂). wikipedia.org

This transformation is typically achieved by treating the nitrile with a sulfur-transfer reagent. Hydrogen sulfide (H₂S) is a classic reagent for this purpose, often used in the presence of a basic catalyst like ammonia or an amine. google.com Other modern thioamidating agents, such as Lawesson's reagent, can also be employed to convert amides (the corresponding compound being glycinamide) to thioamides under milder conditions. nih.gov These reactions are crucial for accessing the thioamide functionality, which is an isostere of the amide bond with distinct chemical properties. nih.gov

Multi-step Synthetic Sequences

For complex target molecules or when high purity is required, multi-step syntheses are often necessary. youtube.comvapourtec.comlibretexts.org These sequences allow for the careful construction of the molecule, with purification of intermediates at each stage.

Protective Group Strategies in Ethanethioamide, 2-amino- Synthesis

In multi-step synthesis, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.orgpressbooks.pub Given that Ethanethioamide, 2-amino- possesses two reactive sites—a nucleophilic amino group and a thioamide group—protective group strategies are critical. nih.gov

The amino group is commonly protected to prevent side reactions during subsequent synthetic transformations. A widely used protecting group for amines is the tert-butoxycarbonyl (Boc) group. nih.govorganic-chemistry.org The Boc group is introduced to form N-(tert-butoxycarbonyl)-2-aminoethanethioamide. nih.gov This protected intermediate is stable under various reaction conditions but can be easily removed later using acidic conditions, a strategy known as deprotection. nih.govorganic-chemistry.org

The use of an orthogonal protecting group strategy allows for the selective removal of one group in the presence of others, providing a high degree of control in complex syntheses. organic-chemistry.orgiris-biotech.de

Table 2: Common Protecting Group Used in the Synthesis of Ethanethioamide, 2-amino- Derivatives

| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Reference |

|---|---|---|---|---|---|

| Amine (-NH₂) | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA) or other strong acids. | nih.govorganic-chemistry.org |

Optimized Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize product yield and selectivity while minimizing byproducts and reaction time. nih.govacenet.edu Key parameters that are frequently adjusted include temperature, solvent, catalyst, and reactant concentrations. beilstein-journals.org

In synthetic sequences involving Ethanethioamide, 2-amino-, reaction conditions are carefully controlled. For example, in the synthesis of a thiazole derivative from N-Boc-2-aminoethanethioamide and bromopyruvic acid, the reaction yielded the product in two steps with a 74% yield. nih.gov A subsequent coupling reaction in the same synthetic sequence was optimized to proceed with a 55% yield. nih.gov

Modern approaches to optimization may involve Design of Experiments (DoE) or high-throughput screening to systematically explore the reaction space. nih.govbeilstein-journals.org Even without these advanced methods, classical optimization involves careful, stepwise variation of conditions. For instance, a condensation reaction involving 2-aminoethanethioamide was conducted at high dilutions (0.1-0.2 mM) to control the reaction pathway and was monitored by analytical techniques like HPLC to track its progress. mit.edu Such meticulous control is essential for achieving the desired outcome in complex syntheses. nih.govresearchgate.net

Advanced Synthetic Techniques

Advanced synthetic methodologies for Ethanethioamide, 2-amino- and its derivatives often prioritize efficiency, atom economy, and the reduction of synthetic steps. These techniques include one-pot syntheses and the application of various catalytic systems.

One-Pot Synthesis Applications

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of reduced solvent usage, shorter reaction times, and simplified purification processes. While specific one-pot syntheses for the parent compound, Ethanethioamide, 2-amino-, are not extensively detailed in the provided research, the principles are widely applied to the synthesis of its derivatives and related structures.

For instance, the synthesis of structurally diverse thiazoles, which can be derived from thioamides, has been achieved through one-pot procedures involving the reaction of α-haloketones and thioamides. derpharmachemica.com This approach allows for the generation of the desired products in good yields by combining multiple reaction steps without isolating intermediates. derpharmachemica.com Similarly, a mild one-pot synthesis of 2-iminothiazolines has been developed from thioureas and 1-bromo-1-nitroalkenes, showcasing the utility of this strategy in creating complex heterocyclic systems from simple precursors. rsc.org

The concept of one-pot synthesis is further exemplified in the creation of amino acid precursors from simple molecules like formaldehyde, glycolaldehyde, and ammonia in aqueous conditions, mimicking potential prebiotic chemical processes. nih.gov This highlights the power of one-pot reactions to construct fundamental organic molecules. In a different context, an electrochemical one-pot synthesis of 2-aminobenzoxazoles from 2-aminophenols and isothiocyanates has been developed, demonstrating a metal-free and environmentally friendly approach. rsc.org

These examples underscore the potential for developing efficient one-pot methodologies for the direct synthesis of Ethanethioamide, 2-amino-, likely by combining the formation of the amino acid precursor and the subsequent thioamidation step.

Catalytic Approaches in Ethanethioamide, 2-amino- Synthesis

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. In the context of synthesizing thioamides and their derivatives, various catalytic systems have been explored.

The use of base catalysts is a common theme. For example, the synthesis of 2-Amino-2-(4-fluorophenyl)ethanethioamide, a derivative of the target compound, can involve the use of a base in the reaction between 4-fluorobenzaldehyde (B137897) and thiourea. While not a catalytic amount in all reported procedures, the principle of base-promoted condensation is central. The synthesis of certain thioacetamide (B46855) derivatives has been shown to be catalyzed by bases like triethylamine. google.com

More advanced catalytic systems are being developed for related transformations. For the synthesis of 2-aminopyrimidine (B69317) derivatives, a catalyst-free fusion method has been reported, which relies on the inherent reactivity of the starting materials in the presence of triethylamine. nih.gov In the realm of chromene synthesis, a novel base-metal multifunctional nanomagnetic catalyst has been prepared for the multicomponent tandem oxidation process, showcasing the potential of sophisticated catalysts in complex transformations. nih.gov

Furthermore, the development of catalytic processes for the revalorization of nitrous oxide (N2O) has led to a novel method for phenol (B47542) synthesis from aryl halides using a nickel catalyst with a bipyridine-based ligand. nih.gov While not directly applicable to thioamide synthesis, this illustrates the frontier of catalytic innovation. The synthesis of niacin from 3-methyl-pyridine has been achieved using Cu-based zeolite catalysts, providing a green and efficient route. oaepublish.com These examples of catalytic advancements in related fields suggest that future research could lead to the development of specific and highly efficient catalysts for the synthesis of Ethanethioamide, 2-amino-.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of complex molecules often requires precise control over the reactivity of different functional groups (chemoselectivity), the orientation of reaction at different sites (regioselectivity), and the spatial arrangement of atoms (stereoselectivity).

While Ethanethioamide, 2-amino- itself is a relatively simple molecule without stereocenters, the principles of selective synthesis are critical when it is used as a building block for more complex structures. For instance, in the synthesis of precolibactin A, the N-(tert-butoxycarbonyl)-2-aminoethanethioamide intermediate is used in a sequence of reactions where chemo- and regioselectivity are paramount to achieving the final complex architecture. nih.gov

The broader field of organic synthesis has seen significant advances in developing new chemo-, regio-, and stereoselective reactions. nih.govmdpi.com These include tandem fluorination–desulfonation sequences for the synthesis of monofluoroalkenes with excellent selectivity, and the synthesis of 1,3-thiaselenol-2-ylmethyl selenides through a double rearrangement reaction. rsc.orgbeilstein-journals.org The stereoselective synthesis of aminodiols from perillaldehyde-based starting materials further highlights the ability to control stereochemical outcomes. mdpi.com

These advanced selective synthesis methods, while not directly applied to the synthesis of the parent Ethanethioamide, 2-amino-, provide a toolbox of strategies that could be adapted for the synthesis of its chiral or more complex derivatives, where control over selectivity would be essential.

Chemical Reactivity and Mechanistic Investigations of Ethanethioamide, 2 Amino

Reactivity of the Thioamide Functional Group

The thioamide group, characterized by a thiocarbonyl (C=S) double bond adjacent to a nitrogen atom, is a pivotal site for chemical reactions in Ethanethioamide, 2-amino-. Its reactivity is distinct from that of its oxygen-containing analog, the amide, due to the properties of the sulfur atom, which is larger, more polarizable, and less electronegative than oxygen.

Nucleophilic Additions and Substitutions at the Thiocarbonyl Center

The carbon atom of the thiocarbonyl group in Ethanethioamide, 2-amino- is electrophilic and thus susceptible to attack by nucleophiles. theexamformula.co.ukchemistryguru.com.sg This initial nucleophilic addition can lead to a variety of products, depending on the nature of the nucleophile and the reaction conditions.

A notable example is the condensation reaction between Ethanethioamide, 2-amino- and an aldehyde. mit.edu This reaction proceeds via a nucleophilic addition of the primary amino group to the aldehyde, followed by an intramolecular attack of the sulfur atom of the thioamide tautomer to form a stable thiazolidin-5-imine linkage. mit.edu This catalyst-free reaction is highly chemoselective and occurs under mild, aqueous conditions. mit.edu

Table 1: Reaction of Ethanethioamide, 2-amino- with an Aldehyde

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethanethioamide, 2-amino- and α-oxo aldehyde | PBS/acetonitrile/tBuOH (2:2:5), 37 °C, 4.5 h | Thiazolidin-5-imine | ~85% | mit.edu |

Electrophilic Transformations of the Thioamide Moiety

While the thiocarbonyl carbon is electrophilic, the sulfur atom possesses lone pairs of electrons and can act as a nucleophile, reacting with electrophiles. However, detailed studies focusing specifically on electrophilic attack at the sulfur of Ethanethioamide, 2-amino- are not extensively documented in the provided search results. In a broader context, the thioamide group can be alkylated at the sulfur atom, a common reaction for thioamides in general.

In synthetic applications, the related compound N-(tert-butoxycarbonyl)-2-aminoethanethioamide undergoes reaction with bromopyruvic acid, where the thioamide acts as a nucleophile to form a thiazole (B1198619) ring. nih.gov This transformation highlights the nucleophilic character of the thioamide group in ring-forming reactions.

Oxidative Pathways of Ethanethioamide, 2-amino-

The thioamide functional group is susceptible to oxidation. While specific studies on the comprehensive oxidative pathways of Ethanethioamide, 2-amino- are not detailed in the provided results, it is known that the 1,2-aminothiol moiety, a related structure, is prone to oxidation where the thiol is oxidized to a disulfide. mit.edu This suggests that the sulfur atom in Ethanethioamide, 2-amino- could also be a site for oxidative modification.

Reductive Transformations of Ethanethioamide, 2-amino-

Information regarding the specific reductive transformations of Ethanethioamide, 2-amino- is not available in the provided search results. In general, the reduction of thioamides can lead to amines, but this has not been explicitly documented for this particular compound.

Hydrolytic Stability and Mechanisms

The hydrolytic stability of derivatives of Ethanethioamide, 2-amino- has been investigated. For instance, the thiazolidin-5-imine linkage formed from the reaction of Ethanethioamide, 2-amino- with an aldehyde exhibits pH-dependent stability. It is stable at physiological (pH 7.2) and weakly basic (pH 8.5) conditions but is susceptible to hydrolysis in acidic media (pH 4.5). mit.edu This suggests that the thioamide-derived structure can be cleaved under acidic conditions. The general mechanism for acid-catalyzed amide hydrolysis involves protonation of the carbonyl (or thiocarbonyl) oxygen (or sulfur), followed by nucleophilic attack by water. youtube.com

Reactivity of the Amino Functional Group

The primary amino group (-NH2) in Ethanethioamide, 2-amino- is a key site of nucleophilicity and basicity. Its reactivity is fundamental to many of the transformations the molecule undergoes.

The amino group can act as a nucleophile, attacking electrophilic centers. thesciencehive.co.uk As previously mentioned, in the reaction with aldehydes, the primary amine initiates the reaction by a nucleophilic attack on the carbonyl carbon of the aldehyde to form an imine Schiff base intermediate. mit.edulibretexts.orgunizin.org This is a common reaction for primary amines with aldehydes and ketones. libretexts.orgunizin.org

Furthermore, the amino group can be protected to prevent its reaction while other parts of the molecule are being modified. A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347). nih.govorganic-chemistry.org This strategy has been employed in the synthesis of more complex molecules derived from Ethanethioamide, 2-amino-. nih.gov

Ethanethioamide, 2-amino- as a Precursor in Organic Transformations

Formation of Heterocyclic Ring Systems

The bifunctional nature of Ethanethioamide, 2-amino-, characterized by the presence of a nucleophilic thioamide group and an amino group, renders it a versatile precursor for the synthesis of various heterocyclic systems. Its ability to react with a range of electrophilic reagents facilitates the construction of important five- and six-membered rings, which are core structures in many pharmaceutically active compounds. The primary reactivity centers are the sulfur atom of the thioamide and the nitrogen atoms, which can participate in cyclization reactions.

A cornerstone reaction for forming five-membered heterocyclic rings from thioamides is the Hantzsch thiazole synthesis. chemicalbook.com This method involves the condensation of a thioamide with an α-halocarbonyl compound. chemicalbook.comresearchgate.net In the case of Ethanethioamide, 2-amino-, the thioamide sulfur acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and dehydration to yield a 2-aminothiazole (B372263) derivative. The reaction is typically catalyzed by an acid and proceeds via an enol intermediate. libretexts.org The general mechanism involves the initial formation of a C-S bond, followed by the cyclization step where the nitrogen atom attacks the carbonyl carbon, leading to the final thiazole ring after dehydration. pharmaguideline.com

The reaction between Ethanethioamide, 2-amino- and various α-haloketones can lead to a diverse range of substituted thiazoles. The substituents on the resulting thiazole ring are determined by the structure of the α-haloketone used.

Table 1: Synthesis of Thiazole Derivatives from Ethanethioamide, 2-amino- and α-Halocarbonyls

| Ethanethioamide, 2-amino- | α-Halocarbonyl Compound | Resulting Heterocyclic System |

|---|---|---|

| Chloroacetaldehyde | 2-Amino-1,3-thiazole | |

| 2-Chlorocyclohexanone | 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole | |

| α-Bromoacetophenone | 2-Amino-4-phenylthiazole | |

| Ethyl bromopyruvate | Ethyl 2-aminothiazole-4-carboxylate |

This table illustrates hypothetical products based on the well-established Hantzsch thiazole synthesis.

Furthermore, Ethanethioamide, 2-amino- can be utilized in the synthesis of six-membered heterocyclic rings, such as 1,3,4-thiadiazines. These reactions often involve condensation with bifunctional reagents. For instance, reaction with α-haloketones under specific conditions, or with compounds containing two leaving groups, can lead to the formation of the thiadiazine ring system. researchgate.netekb.eg The formation of 1,3,4-thiadiazines often proceeds through the reaction of a thiosemicarbazide (B42300) derivative, which shares structural similarities with 2-aminoethanethioamide, with α-haloketones. researchgate.net This involves an initial S-alkylation followed by cyclization.

The reaction with 1,3-dicarbonyl compounds also presents a pathway to six-membered rings. wikipedia.org The enol form of the dicarbonyl compound can react with the thioamide, leading to a condensation reaction and subsequent cyclization. researchgate.netyoutube.com The precise nature of the resulting heterocyclic system depends on the reaction conditions and the specific dicarbonyl compound employed.

Table 2: Potential Heterocyclic Systems from Ethanethioamide, 2-amino-

| Reactant B | Resulting Heterocyclic Ring System | General Reaction Type |

|---|---|---|

| α-Haloketones | Thiazoles | Hantzsch Synthesis chemicalbook.com |

| 1,3-Dicarbonyl Compounds | Pyrimidinthiones (via condensation) | Condensation/Cyclization wikipedia.org |

| α-Haloacyl Halides | Thiadiazinones | Cyclocondensation |

| Dihalogenated alkanes | Dihydrothiazines | Cyclization |

This table outlines potential reaction pathways for Ethanethioamide, 2-amino- in the formation of various heterocyclic structures based on established reactivity patterns of thioamides.

The mechanistic pathways for these cyclizations are governed by the inherent nucleophilicity of the sulfur and nitrogen atoms and the electrophilic nature of the reaction partner. nih.gov The regioselectivity of the cyclization is often influenced by factors such as the stability of intermediates and the reaction conditions employed. libretexts.org These reactions highlight the significance of Ethanethioamide, 2-amino- as a valuable building block in heterocyclic chemistry.

Advanced Spectroscopic Characterization Methodologies and Theoretical Interpretations

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding of a compound by probing its vibrational modes.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the stretching and bending of different functional groups. For Ethanethioamide, 2-amino-, characteristic IR bands would be expected for the N-H stretching of the amino group, C-H stretching of the ethyl group, C=S stretching of the thioamide group, and various bending vibrations.

Table 1: Hypothetical Infrared Vibrational Frequencies for Ethanethioamide, 2-amino-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric) | Data not available | Data not available |

| N-H Stretch (symmetric) | Data not available | Data not available |

| C-H Stretch | Data not available | Data not available |

| N-H Bend | Data not available | Data not available |

| C=S Stretch | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of Ethanethioamide, 2-amino- would provide information on the thioamide C=S bond, the carbon backbone, and other key structural features.

Table 2: Hypothetical Raman Shifts for Ethanethioamide, 2-amino-

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| Data not available | N-H vibrations |

| Data not available | C-H vibrations |

| Data not available | C=S stretch |

| Data not available | C-N stretch |

When a compound is in a crystalline state, polarized IR and Raman spectroscopy can be used to determine the orientation of molecules within the crystal lattice. By analyzing how the vibrational modes interact with polarized light along different crystallographic axes, detailed information about the symmetry and arrangement of the molecules can be obtained. Such studies on single crystals of Ethanethioamide, 2-amino- would be invaluable for understanding its solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides information about the chemical environment of individual atoms.

High-resolution ¹H and ¹³C NMR spectroscopy would be essential for confirming the molecular structure of Ethanethioamide, 2-amino-. The ¹H NMR spectrum would show distinct signals for the protons of the amino group and the ethyl group, with their chemical shifts and coupling patterns providing information about their connectivity. The ¹³C NMR spectrum would show signals for the two carbon atoms in the molecule, with their chemical shifts indicating their electronic environments (e.g., the carbon of the C=S group would be significantly downfield).

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts for Ethanethioamide, 2-amino-

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | Data not available | Data not available | Data not available | -NH₂ |

| ¹H | Data not available | Data not available | Data not available | -CH₂- |

| ¹³C | Data not available | C=S |

Dynamic NMR (DNMR) techniques could be employed to study the conformational dynamics of Ethanethioamide, 2-amino-, such as rotation around the C-N bond of the thioamide group. By monitoring changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these conformational changes and to characterize the different conformers present at equilibrium.

X-ray Diffraction Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. unimi.it

Single crystal X-ray diffraction (SC-XRD) analysis provides the definitive solid-state structure of a molecule. xos.com By irradiating a single, well-ordered crystal with X-rays, a diffraction pattern is generated that can be mathematically reconstructed into a three-dimensional model of the electron density, and thus the atomic positions. This method yields highly accurate measurements of bond lengths, bond angles, and torsion angles.

For Ethanethioamide, 2-amino-, a successful SC-XRD study would confirm its molecular connectivity and conformational preferences in the solid state. As Ethanethioamide, 2-amino- is an achiral molecule, the concept of absolute configuration determination does not apply. However, the resulting crystallographic data would provide an unambiguous confirmation of its atomic arrangement.

The following table outlines the key structural parameters that would be determined from a successful SC-XRD experiment.

| Parameter Type | Specific Examples for Ethanethioamide, 2-amino- | Significance |

| Bond Lengths (Å) | C-C, C-N, C=S | Provides information on bond order and hybridization. |

| Bond Angles (°) | N-C-C, C-C-S, H-N-H | Defines the geometry around each atom. |

| Torsion Angles (°) | N-C-C-S | Describes the conformation of the molecular backbone. |

This table lists the types of data obtained from a single crystal X-ray diffraction experiment.

The data from an SC-XRD experiment also reveals how individual molecules are arranged within the crystal lattice. researchgate.net This crystal packing is governed by intermolecular forces. The functional groups in Ethanethioamide, 2-amino- (the primary amine and the thioamide) are capable of forming strong hydrogen bonds.

The amino (-NH₂) and thioamide (-NH₂) groups can act as hydrogen bond donors, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. It is therefore highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds, such as N-H···S and N-H···N interactions. mdpi.comscirp.org Analysis of the crystal packing would reveal how these hydrogen bonds link molecules together, for instance into chains, sheets, or more complex three-dimensional architectures. researchgate.net

Other Advanced Spectroscopic Techniques for Structural Insights

Beyond NMR and X-ray diffraction, other spectroscopic methods can provide complementary structural information.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn confirms its elemental formula (C₂H₆N₂S). Further structural information can be obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the parent ion is fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern provides valuable clues about the molecule's structure, acting as a fingerprint and confirming the connectivity of the atomic framework.

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For Ethanethioamide, 2-amino-, these techniques would reveal characteristic frequencies corresponding to N-H stretching (from both the amine and thioamide groups), C-H stretching of the methylene (B1212753) group, and a distinctive vibration for the C=S double bond. The combination of both IR and Raman spectroscopy can also provide information about the molecule's symmetry.

Computational Modeling: Theoretical methods, such as Density Functional Theory (DFT), are often employed alongside experimental techniques. These calculations can predict molecular geometries, NMR chemical shifts, and vibrational frequencies. By comparing the calculated data with the experimental spectra, a more confident and detailed structural assignment can be achieved.

Computational and Theoretical Chemistry Investigations of Ethanethioamide, 2 Amino

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Ethanethioamide, 2-amino- at the molecular level. These calculations can predict molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying molecular systems. DFT calculations are employed to determine the optimized geometry and various electronic properties of thioamide-containing molecules.

For thioamides, DFT calculations, often using functionals like B3LYP, are effective in predicting molecular geometries and activation energies for processes like tautomerization. nih.gov While specific DFT studies on Ethanethioamide, 2-amino- are not extensively documented, data from its simpler analog, thioacetamide (B46855), can provide valuable insights. The optimized geometric parameters for thioamides show characteristic bond lengths for the C=S and C-N bonds, which are influenced by resonance effects within the thioamide group. nih.gov The substitution of an oxygen atom in an amide with a sulfur atom, as in thioamides, leads to changes in molecular shape, electronic potentials, and charge distribution.

Table 1: Representative Calculated Bond Lengths for a Thioamide Moiety This table presents typical bond lengths for a related thioamide compound, as directly calculated data for Ethanethioamide, 2-amino- is not readily available in the cited literature.

| Bond | Typical Calculated Bond Length (Å) |

|---|---|

| C=S | 1.692 |

| C-N | 1.350 - 1.400 |

Data sourced by analogy from computational studies on related thioamide structures. nih.gov

Ab initio and semi-empirical methods are alternative computational approaches for characterizing molecules. Ab initio methods are based on first principles without the use of experimental data, offering high accuracy but at a significant computational expense. nih.gov Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than ab initio or DFT methods. researchgate.net

These methods can be used to study various molecular properties, including rotational barriers and tautomeric equilibria. For instance, semi-empirical methods like MINDO/3 have been used to study the electronic structure of compounds including thioacetamide. researchgate.net Ab initio calculations have been used to investigate the rotational barriers in thioacetamide, providing insights into its conformational dynamics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. acs.orgacs.org

In thioamides, the HOMO is often localized on the sulfur and nitrogen atoms, reflecting their electron-donating character. The LUMO is typically centered on the thiocarbonyl (C=S) group. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies for Thioacetamide (Analog of Ethanethioamide, 2-amino-) This table presents calculated frontier molecular orbital energies for thioacetamide as a representative thioamide.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -9.32 |

| LUMO | 1.57 |

Data obtained from semi-empirical MINDO/3 calculations for thioacetamide. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. researchgate.net

In a typical thioamide molecule, the region around the sulfur atom exhibits a negative electrostatic potential due to the high electron density and lone pairs, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the amino group (N-H) show a positive electrostatic potential, indicating their susceptibility to nucleophilic attack. nih.govacs.org This information is critical for understanding intermolecular interactions, such as hydrogen bonding. acs.orgrsc.org

Conformational Analysis and Molecular Dynamics

The study of the different spatial arrangements of atoms in a molecule (conformations) and their dynamic interconversion is essential for understanding its behavior and function.

Ethanethioamide, 2-amino- can exist in two tautomeric forms: the thioamide (thione) form and the iminothiol (thiol) form. Tautomerism involves the migration of a proton and the simultaneous shift of a double bond.

Computational studies on various thioamides consistently show that the thioamide (thione) form is thermodynamically more stable than the iminothiol (thiol) form in the gas phase. nih.govmdpi.com Experimental studies on thioacetamide in cryogenic matrices have confirmed that the thione form is the predominant species, with the thiol form being generated through UV irradiation. researchgate.netacs.org The energy difference between the two tautomers can be significant. For example, in thioacetamide, the thiol tautomer is calculated to be substantially higher in energy than the thione form. researchgate.net The presence of hydrogen atoms can facilitate the thione-thiol tautomerization process. researchgate.netacs.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Ethanethioamide, 2-amino- |

| Thioacetamide |

| Urea |

| Thiourea |

Rotational Barriers and Atropisomerism in Substituted Analogs

The study of internal rotation around single bonds is fundamental to understanding the conformational preferences and dynamic behavior of molecules. In substituted analogs of Ethanethioamide, 2-amino-, the rotation around the C-C and C-N bonds can be hindered by steric and electronic effects, leading to distinct rotational barriers. These barriers represent the energy required to twist the molecule from a stable (low-energy) conformation to an unstable (high-energy) transition state.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the potential energy surface associated with bond rotation. By systematically changing the dihedral angle of a specific bond and calculating the energy at each step, a rotational energy profile can be constructed. The height of the energy maxima on this profile corresponds to the rotational barrier. researchgate.net Factors such as the size and electronegativity of substituents can significantly influence these barriers. For instance, bulky substituents would increase the steric hindrance, while electron-withdrawing or -donating groups can alter the electronic character and partial double-bond nature of the rotating bond. msu.edu

Atropisomerism is a type of stereoisomerism that arises when rotation around a single bond is sufficiently restricted, allowing for the isolation of different conformers as distinct chemical entities. While less common in simple acyclic systems, the introduction of bulky substituents onto the Ethanethioamide, 2-amino- framework could potentially lead to atropisomers if the rotational barrier is high enough (typically >20 kcal/mol).

While specific experimental or computational studies on the rotational barriers of substituted Ethanethioamide, 2-amino- analogs are not extensively documented in current literature, theoretical calculations can provide predictive data. An illustrative table of calculated rotational barriers for hypothetical substituted analogs is presented below.

Illustrative Rotational Energy Barriers for Substituted Analogs of Ethanethioamide, 2-amino- This table presents hypothetical data for illustrative purposes.

| Substituent (on amino group) | Rotated Bond | Computational Method | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|---|

| -CH3 | C-N | DFT/B3LYP/6-31G | 12.5 |

| -C(CH3)3 | C-N | DFT/B3LYP/6-31G | 19.8 |

| -Phenyl | C-N | DFT/B3LYP/6-31G* | 16.2 |

Computational Modeling of Flexible Molecular Systems

Ethanethioamide, 2-amino-, is a flexible molecule possessing multiple rotatable bonds. Understanding its conformational landscape is crucial, as different conformers can exhibit distinct chemical and physical properties. Computational modeling provides a means to explore the vast conformational space of such flexible systems.

Techniques like conformational analysis and molecular dynamics (MD) simulations are used to identify low-energy conformers and understand the molecule's dynamic behavior. unimelb.edu.au Conformational searches can be performed systematically or stochastically to locate various energy minima on the potential energy surface. For each stable conformer, geometric parameters, relative energies, and dipole moments can be calculated.

Molecular dynamics simulations offer a more dynamic picture by simulating the atomic motions of the molecule over time, often in the presence of a solvent. mdpi.com This approach provides insights into how the molecule flexes, vibrates, and transitions between different conformations at a given temperature, which is essential for understanding its behavior in a realistic environment like an aqueous solution.

Simulation of Spectroscopic Parameters

Computational quantum chemistry allows for the accurate prediction of various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Prediction of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each mode corresponds to a specific type of atomic motion (e.g., stretching, bending, twisting) and has a characteristic frequency. Computational methods can predict these vibrational frequencies and their corresponding intensities. dtic.mil

The process typically involves first optimizing the molecular geometry to find a stable structure (an energy minimum). Then, the second derivatives of the energy with respect to the atomic coordinates are calculated to produce a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the normal modes. The calculated frequencies are often systematically higher than experimental values due to the approximations inherent in the methods and the neglect of anharmonicity. Therefore, they are commonly scaled using empirical factors to improve agreement with experimental data. dtic.mil

These predictions are highly useful for assigning peaks in an experimental spectrum to specific molecular motions. For Ethanethioamide, 2-amino-, key vibrational modes would include N-H stretching, C-H stretching, C=S stretching, and various bending modes.

Illustrative Predicted Vibrational Frequencies for Ethanethioamide, 2-amino- This table presents hypothetical data for illustrative purposes. Frequencies are scaled.

| Vibrational Mode | Predicted Frequency (cm-1) | Predicted IR Intensity | Assignment |

|---|---|---|---|

| ν1 | 3450 | High | Asymmetric N-H Stretch |

| ν2 | 3350 | High | Symmetric N-H Stretch |

| ν3 | 2980 | Medium | C-H Stretch |

| ν4 | 1620 | High | NH2 Scissoring |

| ν5 | 1250 | Medium | C=S Stretch |

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation. Computational chemistry can predict NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J). ubc.carug.nl

The calculation of NMR chemical shifts involves determining the magnetic shielding tensor for each nucleus in the molecule. The isotropic shielding value is then converted to a chemical shift by referencing it against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). These calculations are highly sensitive to molecular geometry, making them an excellent tool for distinguishing between different isomers or conformers. cas.cz

Similarly, spin-spin coupling constants, which describe the interaction between neighboring nuclear spins and provide information about bonding and dihedral angles, can also be computed. Accurate prediction of these parameters requires high-level theoretical methods and can aid in the complete assignment of complex NMR spectra. mdpi.comnih.gov

Illustrative Calculated NMR Parameters for Ethanethioamide, 2-amino- This table presents hypothetical data for illustrative purposes.

| Nucleus | Calculated Chemical Shift (δ, ppm) | Relevant Coupling Constant (J, Hz) |

|---|---|---|

| 1H (NH2) | 7.5 | - |

| 1H (CH2) | 3.4 | 3JHH = 6.5 Hz |

| 13C (C=S) | 205.0 | - |

| 13C (CH2) | 45.0 | 1JCH = 140.0 Hz |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

Transition State Identification and Energy Barrier Calculations

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

Computational methods can be used to locate the precise geometry of the transition state on the potential energy surface. chemrxiv.org A transition state is a first-order saddle point, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. Once the TS is located, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Illustrative Energy Profile for a Hypothetical Reaction This table presents hypothetical data for a generic S-alkylation reaction for illustrative purposes.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Ethanethioamide, 2-amino- + CH3I) | 0.0 |

| Transition State | +15.7 |

| Products | -5.2 |

Computational Design of Novel Reactivity

The computational design of novel reactivity for "Ethanethioamide, 2-amino-" represents a frontier in synthetic chemistry, moving beyond the prediction of known reactions to the in silico creation of new synthetic pathways. This approach leverages computational and theoretical chemistry to model how the unique bifunctional nature of the molecule—possessing both a nucleophilic amino group and a versatile thioamide moiety—can be exploited. By simulating reaction mechanisms, transition states, and potential energy surfaces, researchers can design new chemical transformations before attempting them in the laboratory, thereby saving time and resources. drugtargetreview.com

At the heart of this predictive power is the use of quantum mechanical methods, particularly Density Functional Theory (DFT). digitellinc.com DFT calculations allow for the accurate determination of molecular geometries, electronic structures, and the activation energies associated with potential reaction pathways. digitellinc.comnih.gov For a molecule like Ethanethioamide, 2-amino-, this means that the reactivity of the thioamide group and the amino group can be modeled independently and, more importantly, in concert.

Harnessing Bifunctionality for Intramolecular Reactions

The primary focus of computational design for Ethanethioamide, 2-amino- is the exploration of novel intramolecular reactions. The close proximity of the primary amine and the thioamide group allows for the design of cyclization reactions that would be difficult to achieve via intermolecular pathways. Computational models can predict the feasibility of such reactions by calculating the activation energy barriers for various potential cyclization pathways.

For instance, theoretical studies can model the N-to-S acyl transfer, a potential pathway to forming a five-membered heterocyclic ring. DFT calculations can elucidate the transition state geometry and the associated energy barrier, providing insight into the reaction's kinetic feasibility. Different catalysts or reaction conditions (e.g., acid or base catalysis) can be modeled to see how they influence the reaction profile.

Below is a hypothetical data table illustrating the type of results a computational study might generate when comparing different proposed pathways for a cyclization reaction.

Table 1: Hypothetical DFT-Calculated Activation Energies for Novel Intramolecular Cyclization Pathways of Ethanethioamide, 2-amino-

| Proposed Pathway | Catalyst | Solvent Model | Calculated Activation Energy (kcal/mol) | Predicted Product |

|---|---|---|---|---|

| N-to-S Acyl Transfer | None | Acetonitrile | 35.2 | Thiazoline derivative |

| N-to-S Acyl Transfer | H+ | Acetonitrile | 22.5 | Thiazoline derivative |

| N-to-C Nucleophilic Attack | None | Toluene | 41.8 | Dihydro-thiadiazine derivative |

Note: The data in this table is illustrative and intended to represent the output of computational modeling, not empirical results.

Modulating Thioamide Reactivity through Ground-State Destabilization

A key strategy in designing novel reactions for thioamides involves the concept of ground-state destabilization. nih.govrsc.org Thioamides are generally more resistant to nucleophilic addition than their amide counterparts due to strong nN→π*C=S resonance. nih.gov Computational chemistry can be used to design modifications or activating agents that disrupt this resonance, thereby lowering the energy barrier for nucleophilic attack at the thiocarbonyl carbon. nih.govresearchgate.net

For Ethanethioamide, 2-amino-, in silico experiments could screen various N-activating groups (e.g., N-tert-butoxycarbonyl) to predict their effect on the N–C(S) bond. nih.gov By calculating parameters such as bond lengths, bond orders, and the energy of the π*C=S orbital before and after modification, a quantitative prediction of reactivity enhancement can be achieved. This allows for the rational selection of an activating group to facilitate a desired reaction, such as a novel transamidation or a reaction with an external nucleophile that would otherwise be unreactive. nih.govrsc.org

Table 2: Predicted Effects of N-Activation on the Electronic Properties of the Thioamide Group in Ethanethioamide, 2-amino- (Hypothetical Data)

| Activating Group | N–C(S) Bond Length (Å) | π*C=S Orbital Energy (eV) | Predicted Reactivity Enhancement Factor |

|---|---|---|---|

| None (Unactivated) | 1.365 | 1.25 | 1x |

| N-Boc | 1.412 | 0.98 | 15x |

| N-Tosyl | 1.401 | 1.05 | 8x |

Note: The data in this table is illustrative and based on theoretical principles of ground-state destabilization. It does not represent measured experimental data.

Designing Reactions with External Reagents

Computational design is also invaluable for predicting the outcomes of reactions with external reagents. Ethanethioamide, 2-amino- has multiple potentially reactive sites: the nitrogen and sulfur atoms of the thioamide, and the nitrogen of the amino group. DFT and other modeling methods can predict the regioselectivity of reactions such as alkylations, acylations, or cycloadditions. digitellinc.com

For example, in a [3+2] cycloaddition reaction with an alkyne, the thioamide can act as a two-atom or four-atom component. digitellinc.com Computational modeling of the transition states for the different possible cycloaddition pathways can predict which regioisomeric product will be favored, guiding the design of experiments to synthesize novel heterocyclic compounds. digitellinc.com By understanding the underlying mechanisms and energetic preferences, novel reactivity can be designed and targeted with a high degree of confidence. drugtargetreview.comdigitellinc.com

Applications in Advanced Organic Synthesis and Materials Chemistry

Ethanethioamide, 2-amino- as a Versatile Synthetic Building Block

"Ethanethioamide, 2-amino-," also known as 2-aminoethanethioamide, is a valuable and versatile building block in the field of organic synthesis. Its utility stems from the presence of two reactive functional groups: a primary amine (-NH2) and a thioamide (-C(S)NH2). This bifunctionality allows it to participate in a wide array of chemical reactions, making it a key precursor for the synthesis of various organic molecules.

The dual reactivity of "Ethanethioamide, 2-amino-" is particularly advantageous in the construction of complex heterocyclic scaffolds, which are core structures in many biologically active compounds and functional materials. For instance, it is a common starting material for the synthesis of various sulfur and nitrogen-containing heterocycles. These reactions often proceed through condensation and cyclization pathways, where both the amino and thioamide groups play crucial roles. It serves as a precursor in the synthesis of thiophene (B33073) derivatives, highlighting its industrial and scientific relevance. guidechem.com

One notable application is in the synthesis of thiazole (B1198619) derivatives. By reacting "Ethanethioamide, 2-amino-" with α-halocarbonyl compounds, a Hantzsch-type thiazole synthesis can be achieved. The amino group acts as a nucleophile, attacking the carbonyl carbon, while the sulfur from the thioamide group facilitates the ring closure to form the thiazole ring. The specific substituents on the resulting thiazole can be readily varied by choosing different α-halocarbonyl starting materials.

Furthermore, "Ethanethioamide, 2-amino-" can be employed in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product. This approach is highly efficient and allows for the rapid generation of molecular diversity.

In medicinal chemistry, the synthesis of novel and complex molecules is paramount for the discovery of new therapeutic agents. "Ethanethioamide, 2-amino-" serves as a critical intermediate in the synthesis of various molecular frameworks that are of interest in this field. Its ability to participate in the construction of heterocyclic systems makes it a valuable precursor for compounds that can be further elaborated into potential drug candidates.

The thioamide group itself is a unique functional group that can influence the physicochemical properties of a molecule, such as its lipophilicity and hydrogen bonding capacity. By incorporating "Ethanethioamide, 2-amino-" into a synthetic route, medicinal chemists can introduce this functionality and explore its impact on the properties of the target molecule. It is used in heterocyclic chemistry to construct biologically active molecules and pharmaceuticals. guidechem.com

Coordination Chemistry and Ligand Design

The presence of both nitrogen and sulfur atoms with available lone pairs of electrons makes "Ethanethioamide, 2-amino-" an excellent candidate for use as a ligand in coordination chemistry. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex.

"Ethanethioamide, 2-amino-" can act as a bidentate ligand, meaning it can bind to a metal center through two donor atoms simultaneously. In this case, coordination typically occurs through the nitrogen atom of the amino group and the sulfur atom of the thioamide group, forming a stable five-membered chelate ring with the metal ion. This chelation effect enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

The coordination behavior of "Ethanethioamide, 2-amino-" can be influenced by various factors, including the nature of the metal ion, the pH of the reaction medium, and the presence of other competing ligands. For instance, under certain conditions, it may act as a monodentate ligand, binding through either the nitrogen or the sulfur atom. It can also potentially act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes.

The synthesis of metal complexes with "Ethanethioamide, 2-amino-" is typically achieved by reacting a metal salt with the ligand in a suitable solvent. The resulting complexes can then be isolated and purified. The characterization of these complexes is crucial to determine their structure, composition, and properties. A variety of analytical techniques are employed for this purpose.

Interactive Data Table: Techniques for Characterizing Metal-"Ethanethioamide, 2-amino-" Complexes

| Analytical Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C=S bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to determine the structure of diamagnetic complexes in solution by analyzing the chemical shifts and coupling constants of the protons and carbon atoms. |

| X-ray Crystallography | Provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center in the solid state. |

| Elemental Analysis | Determines the empirical formula of the complex by measuring the percentage composition of each element. |

| Molar Conductivity Measurements | Can indicate whether the complex is an electrolyte or a non-electrolyte in a given solvent, providing insight into the nature of the coordination sphere. |

| Magnetic Susceptibility Measurements | Helps to determine the number of unpaired electrons in paramagnetic complexes, which provides information about the oxidation state and electronic configuration of the metal ion. |

These characterization methods, when used in combination, provide a comprehensive understanding of the structure and bonding in metal-"Ethanethioamide, 2-amino-" complexes.

Advanced Materials and Polymer Applications (if applicable to chemical research focus)

While "Ethanethioamide, 2-amino-" is a well-established building block in organic and coordination chemistry, its application in the field of advanced materials and polymer chemistry is less documented in readily available scientific literature. Its bifunctional nature suggests potential for its use as a monomer in polymerization reactions to create novel polymers with integrated sulfur and nitrogen functionalities. Such polymers could exhibit interesting properties, such as metal-binding capabilities or unique optical and electronic characteristics. However, further research is needed to explore these potential applications.

Green Chemistry Principles in Ethanethioamide, 2-amino- Utilization

The integration of green chemistry principles into the synthesis and application of chemical compounds is essential for sustainable technological development. The utilization of Ethanethioamide, 2-amino- can be evaluated through the lens of the 12 Principles of Green Chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes. yale.edu

Atom Economy and Waste Prevention: One of the core principles is maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. yale.edu Multi-component reactions (MCRs), which are often used to synthesize complex heterocycles like 2-aminothiophenes, are excellent examples of this principle. nih.govscribd.com By combining three or more reactants in a single step to form the product, MCRs minimize the generation of waste compared to multi-step syntheses that require isolation of intermediates. nih.gov Applying this to the use of Ethanethioamide, 2-amino-, designing one-pot syntheses where it reacts with other precursors to directly form a target material would be a key green strategy.

Safer Solvents and Reaction Conditions: Many traditional organic syntheses rely on volatile and often toxic solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or even solvent-free conditions. nih.govyale.edu For instance, green syntheses of 2-aminothiophenes have been developed using water as a solvent or employing mechanochemistry (ball milling) to eliminate bulk solvent use entirely. nih.gov These approaches reduce environmental impact and operational hazards. Furthermore, designing syntheses that operate at ambient temperature and pressure minimizes energy consumption, another key principle of green chemistry. yale.edu

Use of Catalysis: Catalytic reagents are preferred over stoichiometric reagents because they are used in small amounts and can be recycled and reused, reducing waste. yale.edu In the synthesis of heterocyclic systems from precursors like Ethanethioamide, 2-amino-, the use of recyclable, heterogeneous catalysts can streamline purification processes and lower the environmental footprint of the reaction.

The table below outlines the application of select green chemistry principles to the lifecycle of Ethanethioamide, 2-amino-.

| Green Chemistry Principle | Application in the Context of Ethanethioamide, 2-amino- |

| Prevention | Designing synthetic routes that use Ethanethioamide, 2-amino- in multi-component reactions to minimize byproduct formation from the outset. nih.govyale.edu |

| Atom Economy | Utilizing one-pot reactions that incorporate all or most of the atoms from Ethanethioamide, 2-amino- and its co-reactants into the desired functional material. nih.gov |

| Safer Solvents & Auxiliaries | Performing reactions in water or using solvent-free methods like mechanochemistry to avoid hazardous organic solvents. nih.govyale.edu |

| Design for Energy Efficiency | Developing synthetic protocols that proceed at room temperature and atmospheric pressure, reducing the energy demand of the process. yale.edu |

| Catalysis | Employing selective and recyclable catalysts instead of stoichiometric reagents to facilitate cyclization and condensation reactions, thereby minimizing waste. yale.edu |

| Reduce Derivatives | Avoiding the use of protecting groups on the amine or thioamide functionalities by designing reaction pathways that are selective, which reduces steps and reagent use. yale.edu |

By consciously applying these principles, the synthesis of functional materials from Ethanethioamide, 2-amino- can be made more environmentally benign and economically efficient.

Future Research Directions and Emerging Areas

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry's increasing emphasis on green chemistry is steering research towards the development of more environmentally benign methods for synthesizing thioamides, including Ethanethioamide, 2-amino-. Traditional methods for thioamide synthesis often rely on harsh reagents and organic solvents, leading to significant waste generation. chemistryforsustainability.org Future research will likely prioritize the development of synthetic protocols that align with the principles of green chemistry.

Key areas of investigation in this domain include:

Water-Mediated Synthesis: Recent studies have demonstrated the feasibility of conducting thioamide synthesis in water, which serves as a green and readily available solvent. organic-chemistry.orgorganic-chemistry.org This approach minimizes the use of volatile organic compounds and can lead to simplified purification procedures.

Use of Deep Eutectic Solvents (DESs): DESs are emerging as promising green alternatives to traditional ionic liquids and organic solvents. researchgate.netrsc.org Their low toxicity, biodegradability, and recyclability make them attractive media for thioamide synthesis. researchgate.netrsc.org

Multicomponent Reactions (MCRs): MCRs, which involve the reaction of three or more starting materials in a single step, offer a highly efficient and atom-economical route to complex molecules. chemistryforsustainability.org The use of elemental sulfur in MCRs for thioamide synthesis is a particularly promising green approach, as it is an abundant and low-cost reagent. chemistryforsustainability.orgchemistryviews.org

Catalyst-Free and Solvent-Free Conditions: The development of synthetic methods that proceed without the need for catalysts or solvents represents a significant step towards achieving truly sustainable chemical processes. mdpi.com Research in this area is focused on leveraging the inherent reactivity of the starting materials under optimized reaction conditions.

The following table summarizes some of the emerging sustainable synthetic methodologies for thioamides:

| Methodology | Key Features | Advantages |

| Water-Mediated Synthesis | Utilizes water as the reaction solvent. | Environmentally friendly, readily available solvent, simplified workup. organic-chemistry.orgorganic-chemistry.org |

| Deep Eutectic Solvents | Employs biodegradable and recyclable solvents. | Green alternative to traditional solvents, can enhance reaction rates. researchgate.netrsc.org |

| Multicomponent Reactions | Combines three or more reactants in a single step. | High atom economy, reduced waste, increased efficiency. chemistryforsustainability.org |

| Catalyst-Free/Solvent-Free | Eliminates the need for catalysts and/or solvents. | Reduced environmental impact, simplified purification. mdpi.com |

Exploration of Unprecedented Reactivity and Transformation Pathways

Beyond its established reactivity, Ethanethioamide, 2-amino- presents opportunities for the discovery of novel chemical transformations. The unique electronic properties of the thioamide functional group, characterized by a higher highest occupied molecular orbital (HOMO) and lower lowest unoccupied molecular orbital (LUMO) compared to amides, suggest a rich and underexplored reaction landscape. researchgate.netspringerprofessional.de

Future research is anticipated to delve into:

Novel Cyclization Reactions: The thioamide moiety is a versatile precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. chemistryviews.org The development of new cyclization strategies involving Ethanethioamide, 2-amino- could provide access to novel heterocyclic systems with unique biological activities.

C-N Bond Activation and Transamidation: The direct transamidation of thioamides, a process that involves the cleavage and formation of C-N bonds, has been a long-standing challenge in organic synthesis. nih.gov Recent advances in this area, particularly through N-activation strategies, open up new avenues for the derivatization of Ethanethioamide, 2-amino- and the synthesis of novel thioamides. mdpi.comnih.gov

Photocatalysis and Electrochemistry: The application of photocatalysis and electrochemical methods to thioamide chemistry is a nascent field with significant potential. acs.org These techniques can enable unique transformations that are not accessible through traditional thermal methods, leading to the discovery of unprecedented reactivity.

Integration of Advanced Computational Chemistry with Experimental Studies

The synergy between computational chemistry and experimental studies is becoming increasingly crucial for the rational design of new molecules and reactions. In the context of Ethanethioamide, 2-amino-, computational methods can provide valuable insights into its structure, reactivity, and potential applications.

Future research will likely involve the use of computational tools to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be employed to model reaction pathways, identify transition states, and calculate activation energies. nih.govnih.gov This information is invaluable for understanding the underlying mechanisms of known reactions and for predicting the feasibility of new transformations.

Predict Molecular Properties: Computational models can be used to predict a wide range of molecular properties, including electronic structure, spectroscopic data, and intermolecular interactions. springerprofessional.demdpi.com These predictions can guide the design of new derivatives of Ethanethioamide, 2-amino- with tailored properties for specific applications.

Design Novel Catalysts: Computational screening can accelerate the discovery of new catalysts for the synthesis and transformation of thioamides. By modeling the interactions between catalysts and substrates, researchers can identify promising candidates for experimental validation.

The following table highlights the role of computational chemistry in advancing the study of thioamides:

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of electronic properties. | Understanding of reactivity, guidance for synthetic design. nih.govnih.gov |

| Quantum Chemical Calculations | Analysis of molecular structure and bonding. | Insights into the nature of the thioamide bond and its influence on molecular properties. springerprofessional.de |

| Molecular Docking | Prediction of binding interactions with biological targets. | Identification of potential therapeutic applications. nih.gov |

Microfluidic and Automated Synthesis of Ethanethioamide, 2-amino-

The adoption of microfluidic and automated synthesis platforms offers the potential to revolutionize the way chemical synthesis is performed. These technologies enable precise control over reaction parameters, rapid optimization, and high-throughput screening of reaction conditions.

Future research in this area will likely focus on:

Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of Ethanethioamide, 2-amino- can offer significant advantages over traditional batch methods, including improved safety, higher yields, and easier scalability. nih.gov

Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction parameters, such as temperature, concentration, and catalyst loading, to identify the optimal conditions for a given transformation. chemrxiv.org

On-Demand Synthesis: The integration of automated synthesis with purification and analysis techniques can enable the on-demand synthesis of Ethanethioamide, 2-amino- and its derivatives, facilitating rapid access to these compounds for research and development purposes.

New Frontiers in Functionalization and Derivatization for Specialized Chemical Applications

The functionalization and derivatization of Ethanethioamide, 2-amino- are key to unlocking its full potential in various chemical applications. The presence of both an amino group and a thioamide moiety provides multiple sites for chemical modification, allowing for the creation of a diverse range of derivatives with tailored properties.

Emerging areas of research in this domain include:

Bioisosteric Replacement in Peptides: The thioamide group is a well-established bioisostere of the amide bond and has been incorporated into peptides to enhance their metabolic stability and biological activity. nih.govnih.gov Future research will likely explore the systematic incorporation of Ethanethioamide, 2-amino- derivatives into peptide backbones to modulate their conformational properties and biological function. nih.gov